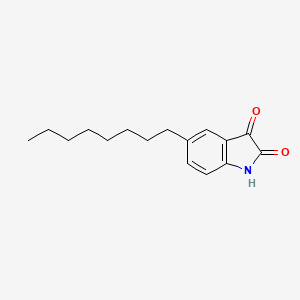
5-Octylindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Octylindoline-2,3-dione is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an indoline ring system with an octyl chain attached, making it a unique structure with potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octylindoline-2,3-dione typically involves the N-alkylation of isatin derivatives. One common method includes the reaction of isatin with octyl halides under phase transfer catalysis conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvents like methanol and chloroform are often used, and the reactions are monitored by thin-layer chromatography (TLC) to ensure completion .
Análisis De Reacciones Químicas
Types of Reactions
5-Octylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione to diols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the indoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions
Major Products
The major products formed from these reactions include halogenated indoline derivatives, quinones, and diols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Used as a corrosion inhibitor for metals and as a precursor for materials with specific electronic properties .
Mecanismo De Acción
The mechanism of action of 5-Octylindoline-2,3-dione involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with multiple receptors and pathways, making it a versatile molecule for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Octylindoline-2,3-dione: Similar structure with an octyl chain, used in similar applications.
1-Dodecylindoline-2,3-dione:
Uniqueness
5-Octylindoline-2,3-dione stands out due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where moderate hydrophobic interactions are desired, such as in enzyme inhibition and material science .
Propiedades
Fórmula molecular |
C16H21NO2 |
|---|---|
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
5-octyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-7-8-12-9-10-14-13(11-12)15(18)16(19)17-14/h9-11H,2-8H2,1H3,(H,17,18,19) |
Clave InChI |
QJBBDYMDMKZBGX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC2=C(C=C1)NC(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















